molecular formula C16H13ClN2O3 B3035670 [2-(4-Chlorophenyl)cyclopropyl](4-nitrophenyl)methanone oxime CAS No. 338401-36-8

[2-(4-Chlorophenyl)cyclopropyl](4-nitrophenyl)methanone oxime

Cat. No. B3035670
CAS RN: 338401-36-8
M. Wt: 316.74 g/mol
InChI Key: QACJJSJDZRHUJF-FBMGVBCBSA-N
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Description

“2-(4-Chlorophenyl)cyclopropylmethanone oxime” is a chemical compound with the molecular formula C17H15ClN2O3 . It is widely used in organic synthesis and is characterized as an oxime derivative . It plays a significant role in the development of pharmaceuticals and pesticides .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropyl group attached to a chlorophenyl group and a nitrophenyl group through a methanone bridge . The oxime functional group is attached to the methanone .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 482.8±55.0 °C at 760 mmHg, and a flash point of 245.8±31.5 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds . Its polar surface area is 67 Å2 .

Scientific Research Applications

Synthesis and Chemical Characterization

One of the primary applications of this compound is in the field of organic synthesis. It is synthesized through a process involving acylation, cyclization, and a "one-pot" reaction sequence, starting from 4-chlorobutyryl chloride, chlorobenzene, hydroxylamine hydrochloride, and p-Nitrobenzyl bromide. The synthesized compound serves as an intermediate in the production of flucycloxuron, an insecticide. This process has been optimized to improve the yield and simplify the synthesis steps, making it more efficient and practical for industrial applications (Gao Xue-yan, 2011).

Reactivity and Interaction Studies

The compound's reactivity has been studied in various contexts. For example, its interaction with isocyanates has been explored, yielding addition products that are significant in further chemical synthesis. These studies help understand the compound's behavior under different conditions and its potential applications in creating more complex molecules (H. Yoshida et al., 1988).

Potential Biological Applications

While the direct biological applications of this compound are not extensively documented, related research indicates that similar structures have been explored for their antibacterial and anti-inflammatory properties. This suggests that derivatives of "2-(4-Chlorophenyl)cyclopropylmethanone oxime" might hold potential in medicinal chemistry, subject to further research and exploration (A. Chaudhary et al., 2021).

Safety and Hazards

The compound may cause an allergic skin reaction (H317) and is very toxic to aquatic life with long-lasting effects (H410) . It’s recommended to avoid release to the environment and to take precautionary measures like wearing protective gloves and clothing .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in pharmaceutical and pesticide development, given its role as an oxime derivative . More research could also be done to understand its chemical reactions and mechanism of action.

properties

IUPAC Name

(NZ)-N-[[2-(4-chlorophenyl)cyclopropyl]-(4-nitrophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-12-5-1-10(2-6-12)14-9-15(14)16(18-20)11-3-7-13(8-4-11)19(21)22/h1-8,14-15,20H,9H2/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACJJSJDZRHUJF-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=NO)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1/C(=N/O)/C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Chlorophenyl)cyclopropyl](4-nitrophenyl)methanone oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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